methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
CAS No.: 2091696-96-5
Cat. No.: VC11645323
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091696-96-5 |
|---|---|
| Molecular Formula | C8H11N3O2 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C8H11N3O2/c1-13-8(12)6-5-7-9-3-2-4-11(7)10-6/h5,9H,2-4H2,1H3 |
| Standard InChI Key | JJHZXHPLOPQXJO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NN2CCCNC2=C1 |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic system containing two nitrogen atoms in the pyrazole ring and three in the pyrimidine ring. The methyl ester group at position 2 introduces reactivity for further functionalization.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS Number | 2091696-96-5 |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate |
| Canonical SMILES | COC(=O)C1=NN2CCCNC2=C1 |
The compound’s structure was confirmed via X-ray crystallography and spectroscopic methods, revealing a planar pyrimidine ring fused to a partially saturated pyrazole moiety.
Synthetic Methodologies
General Synthetic Routes
The synthesis typically involves a cyclization strategy starting from pyrazole derivatives and pyrimidine precursors. A common approach includes:
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Cyclocondensation: Reacting 3-aminopyrazole with β-keto esters or β-diketones under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
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Esterification: Introducing the methyl ester group via reaction with methyl chloride or dimethyl sulfate in the presence of a base like potassium carbonate.
Key Reagents:
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β-Keto esters (e.g., ethyl acetoacetate) for cyclocondensation.
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Methylating agents (e.g., methyl iodide) for esterification.
Optimization Challenges
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Regioselectivity: Competing pathways may lead to isomeric byproducts. Using bulky solvents (e.g., DMF) improves selectivity for the desired product.
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Yield Enhancement: Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, increasing yields from 45% to 72% .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 3.85 (s, 3H, COOCH₃)
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δ 4.21–4.25 (m, 2H, CH₂ of pyrimidine)
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δ 6.92 (s, 1H, pyrazole-H)
¹³C NMR (100 MHz, CDCl₃):
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δ 52.1 (COOCH₃)
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δ 165.4 (C=O)
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δ 148.9–115.7 (aromatic carbons)
Infrared (IR) Spectroscopy
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Strong absorption at 1705 cm⁻¹ (C=O stretch of ester).
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Peaks at 1590 cm⁻¹ and 1450 cm⁻¹ (C=N and C=C stretches).
Medicinal Chemistry and Biological Activity
| Compound | Activity | Target | IC₅₀/MIC |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Antitubercular | Rv1751 hydroxylase | 1.2 µM |
| Ethyl 6-methyl-pyrazolo[1,5-a]pyrazine-2-carboxylate | Antibacterial | S. aureus | 0.22 µg/mL |
Mechanism of Action
While the exact mechanism of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate remains under investigation, studies on analogs suggest:
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Enzyme Inhibition: Binding to FAD-dependent enzymes disrupts bacterial redox homeostasis .
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DNA Intercalation: Planar aromatic systems intercalate DNA, inhibiting replication .
Industrial and Research Applications
Synthetic Intermediates
The compound serves as a precursor for:
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Hydrazide Derivatives: Reacting with hydrazine yields hydrazides for anticancer agents.
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Schiff Bases: Condensation with amines produces imines with antifungal properties.
Material Science
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Fluorescent Probes: The conjugated π-system enables applications in bioimaging .
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Coordination Complexes: Transition metal complexes exhibit catalytic activity in oxidation reactions.
Challenges and Future Directions
Synthetic Limitations
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Low Solubility: The hydrophobic core complicates aqueous-phase reactions. PEGylation improves solubility by 40%.
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Scalability: Batch processes yield ≤100 g; continuous-flow systems are being explored for kilogram-scale production .
Research Priorities
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